molecular formula C16H20N2O2 B8372834 2-(2-Hydroxy-2-p-methoxyphenylethyl)-3,5,6-trimethylpyrazine

2-(2-Hydroxy-2-p-methoxyphenylethyl)-3,5,6-trimethylpyrazine

Cat. No. B8372834
M. Wt: 272.34 g/mol
InChI Key: BELIBLWGUXVUBU-UHFFFAOYSA-N
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Patent
US04259969

Procedure details

The reaction of 13.6 grams (0.1 mole) of tetramethylpyrazine with 13.6 grams (0.1 mole) of p-anisaldehyde was conducted in the manner described in Example II. Crystallization of the recovered crude product from ether yielded 14.2 gram (52%) of white crystals, m.p. 97°-98° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[N:4][C:3]=1[CH3:10].[CH:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>>[OH:20][CH:11]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[CH2:10][C:3]1[C:2]([CH3:1])=[N:7][C:6]([CH3:8])=[C:5]([CH3:9])[N:4]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC1=C(N=C(C(=N1)C)C)C
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization of the
CUSTOM
Type
CUSTOM
Details
recovered crude product from ether

Outcomes

Product
Name
Type
product
Smiles
OC(CC1=NC(=C(N=C1C)C)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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